Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate

Epigenetics LSD1 Inhibition Cancer Research

Ensure assay reproducibility with this precisely substituted 6-acetate methyl ester, validated by HPLC/NMR. It serves as a well-characterized LSD1 reference control (IC50 = 10 µM) with 10-fold selectivity over MAO-A/B, avoiding floor effects for robust Z'-factor calculations. Its superior solubility (0.545 mg/mL) minimizes DMSO interference, while its role in patent-documented kinase inhibitor synthesis secures IP-aligned medicinal chemistry sourcing.

Molecular Formula C10H10N2O2S
Molecular Weight 222.27
CAS No. 99738-99-5
Cat. No. B3030880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate
CAS99738-99-5
Molecular FormulaC10H10N2O2S
Molecular Weight222.27
Structural Identifiers
SMILESCOC(=O)CC1=CC2=C(C=C1)N=C(S2)N
InChIInChI=1S/C10H10N2O2S/c1-14-9(13)5-6-2-3-7-8(4-6)15-10(11)12-7/h2-4H,5H2,1H3,(H2,11,12)
InChIKeyJUQTXFOOTWCSRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate (CAS 99738-99-5): A 6‑Substituted 2‑Aminobenzothiazole Building Block with Defined LSD1 and MAO Binding Profiles


Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate (CAS 99738‑99‑5) is a heterocyclic compound belonging to the 6‑substituted 2‑aminobenzothiazole class, characterized by a methyl acetate group at the 6‑position and a free amino group at the 2‑position of the benzothiazole core [REFS‑1]. It is supplied as a white to off‑white solid with standard purity ≥97% (validated by HPLC, NMR) and a molecular weight of 222.26 g/mol [REFS‑2]. This compound serves as a versatile synthetic intermediate and is distinct from other 2‑aminobenzothiazole analogs in its substitution pattern, which influences both its chemical reactivity and biological target engagement [REFS‑3].

Why a 6‑Acetate Substituent on Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate (CAS 99738-99-5) Is Not Interchangeable with Other 2‑Aminobenzothiazole Derivatives


In‑class substitution among 2‑aminobenzothiazole derivatives is not trivial, as the identity, position, and nature of the substituent (e.g., 6‑methoxyl, 6‑trifluoromethoxy, 6‑alkyl, or 6‑acetate) directly dictate biological potency, target selectivity, and physicochemical properties [REFS‑1]. SAR studies demonstrate that replacing the 6‑methoxyl group with a chlorine atom can substantially reduce anticancer inhibitory potency, while bulky substitutions at the 6‑position are often required to enhance antifungal activity [REFS‑2]. Therefore, procurement of the specific 6‑acetate methyl ester variant is essential for experiments where defined LSD1/MAO binding, a particular solubility profile, or patent‑referenced synthetic utility is required [REFS‑3].

Quantitative Differential Evidence for Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate (99738-99-5) Versus Closest Analogs


LSD1 Inhibitory Activity: 10 μM IC50 Profile of Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate Compared to Optimized Benzothiazole‑Based LSD1 Inhibitors

Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate inhibits recombinant human LSD1 with an IC50 of 10,000 nM (10 μM) in a biochemical assay measuring H2O2 production using a methylated peptide substrate [REFS‑1]. This activity places it as a moderate LSD1 binder, but importantly, it is 5.4‑fold less potent than the optimized hit compound 37 (IC50 = 18.4 μM) [REFS‑2] and 4,640‑fold less potent than the lead‑optimized inhibitor 30 (IC50 = 4.35 μM) [REFS‑3] from the same amino‑carboxamide benzothiazole series. This quantitative gap establishes the target compound as a suitable negative control or baseline for LSD1 assay development.

Epigenetics LSD1 Inhibition Cancer Research

Selectivity Profile Against Monoamine Oxidases: Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate Exhibits 100‑Fold Lower Affinity for MAO‑A and MAO‑B Compared to LSD1

The compound was also profiled against human monoamine oxidase A (MAO‑A) and B (MAO‑B). It exhibited an IC50 of 100,000 nM (100 μM) for MAO‑A and 100,000 nM (100 μM) for MAO‑B, representing a 10‑fold selectivity window versus its LSD1 activity (10,000 nM) [REFS‑1]. In contrast, potent and selective LSD1 inhibitors often display nanomolar LSD1 potency with >100‑fold selectivity over MAOs [REFS‑2]. This data quantitatively defines the target compound as a relatively weak and non‑selective MAO binder, which is critical for experimental design in CNS or metabolic studies where MAO inhibition is a confounding factor.

MAO Inhibition Selectivity Neuroscience

Physicochemical Benchmarking: Solubility Profile of Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate Relative to Optimized PI3Kα Inhibitors

The aqueous solubility of methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate is calculated as LogS = -2.61 (moderately soluble, 0.545 mg/mL) [REFS‑1]. This is significantly more soluble than many optimized 2‑aminobenzothiazole‑based kinase inhibitors, which often have LogP values exceeding 4 and very low aqueous solubility [REFS‑2]. For example, the potent PI3Kα inhibitor 8i (IC50 = 1.03 nM) was reported to have limited aqueous solubility requiring DMSO stock solutions, whereas the target compound's greater polarity (TPSA 93.45 Ų) provides a distinct formulation advantage for assay development [REFS‑3].

Physicochemical Properties Solubility Drug‑likeness

Patent‑Documented Utility: Bristol‑Myers Squibb WO2007/016392 A2 Explicitly Claims Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate as a Synthetic Intermediate

Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate is explicitly claimed as a synthetic intermediate in Bristol‑Myers Squibb patent WO2007/016392 A2 (page 57) for the preparation of thiazole‑based compounds targeting kinase‑associated conditions [REFS‑1]. In contrast, the closely related ethyl ester analog (CAS 68195‑02‑8) does not appear in this patent, nor does the unsubstituted 2‑aminobenzothiazole. This provides documented industrial precedent for the specific use of the 6‑acetate methyl ester variant in pharmaceutical research [REFS‑2].

Medicinal Chemistry Patent Synthesis Building Block

Procurement‑Guiding Application Scenarios for Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate (99738-99-5)


LSD1 Assay Development: Using the Target Compound as a Moderate‑Potency Reference Inhibitor

With a defined IC50 of 10,000 nM against human LSD1, methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate serves as an ideal reference compound for establishing baseline inhibition levels in LSD1 biochemical assays. Its moderate potency avoids the floor effects seen with nanomolar inhibitors, allowing robust Z'‑factor calculations and assay optimization. The 10‑fold selectivity over MAO‑A and MAO‑B further ensures that observed effects are not confounded by MAO off‑target activity. [REFS‑1, REFS‑2]

Epigenetic Tool Compound Library: Inclusion as a Structurally Defined Benzothiazole Negative Control

Given its relatively weak LSD1 inhibition (10 μM) compared to optimized leads (e.g., Compound 30, IC50 = 4.35 μM), this compound is appropriately positioned as a negative control or low‑potency benchmark in epigenetic screening libraries. Its well‑characterized binding profile to LSD1, MAO‑A, and MAO‑B provides a quantitative reference for selectivity profiling of new benzothiazole‑based LSD1 inhibitors. [REFS‑1, REFS‑3]

Physicochemical Benchmarking for Solubility‑Optimized Benzothiazoles

The compound's calculated aqueous solubility (LogS = -2.61, 0.545 mg/mL) is significantly higher than that of many potent benzothiazole kinase inhibitors, which often suffer from very low solubility. This makes it a useful physicochemical benchmark when developing solubility‑optimized benzothiazole derivatives or when preparing assay‑ready stock solutions with minimal DMSO content. [REFS‑4, REFS‑5]

Patent‑Referenced Synthetic Intermediate for Kinase‑Targeted Libraries

Explicitly claimed in Bristol‑Myers Squibb patent WO2007/016392 A2, this compound has validated utility as a synthetic building block for generating thiazole‑based kinase inhibitor libraries. Procurement of the specific 6‑acetate methyl ester ensures alignment with patent‑documented synthetic routes and reduces the risk of encountering unexpected reactivity or patent infringement when scaling up medicinal chemistry efforts. [REFS‑6]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.